molecular formula C35H43ClN2O8 B1240208 Cryptophycin

Cryptophycin

Cat. No.: B1240208
M. Wt: 655.2 g/mol
InChI Key: PSNOPSMXOBPNNV-UKTHLTGXSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

The compound “Cryptophycin” is a synthetic organic molecule with potential applications in various fields such as medicinal chemistry, materials science, and chemical biology. This compound features a complex structure with multiple functional groups, including a chloro-methoxyphenyl group, a phenyloxirane moiety, and a diazacyclohexadecene core.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of this compound likely involves multiple steps, including the formation of the diazacyclohexadecene core, the introduction of the chloro-methoxyphenyl group, and the attachment of the phenyloxirane moiety. Typical reaction conditions may include the use of organic solvents, catalysts, and specific temperature and pressure conditions to facilitate the desired transformations.

Industrial Production Methods

Industrial production of such complex molecules often requires optimization of reaction conditions to maximize yield and purity. This may involve the use of continuous flow reactors, advanced purification techniques, and scalable synthetic routes to ensure efficient and cost-effective production.

Chemical Reactions Analysis

Types of Reactions

The compound can undergo various chemical reactions, including:

    Oxidation: Introduction of oxygen atoms or removal of hydrogen atoms.

    Reduction: Addition of hydrogen atoms or removal of oxygen atoms.

    Substitution: Replacement of one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions may include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and nucleophiles (e.g., sodium methoxide). Reaction conditions such as temperature, solvent, and pH play a crucial role in determining the outcome of these reactions.

Major Products Formed

The major products formed from these reactions depend on the specific functional groups involved and the reaction conditions. For example, oxidation of the methoxy group may yield a corresponding aldehyde or carboxylic acid, while substitution reactions may introduce new functional groups at specific positions on the molecule.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules, as well as a reagent in various organic transformations.

Biology

In biological research, the compound may serve as a probe to study specific biochemical pathways or as a potential therapeutic agent targeting specific proteins or enzymes.

Medicine

In medicinal chemistry, the compound may be investigated for its potential pharmacological properties, such as anti-inflammatory, anticancer, or antimicrobial activities.

Industry

In industry, the compound may find applications in the development of new materials, such as polymers or coatings, with specific properties.

Mechanism of Action

The mechanism of action of this compound depends on its specific molecular targets and pathways involved. For example, it may interact with specific enzymes or receptors, leading to inhibition or activation of certain biochemical processes. Detailed studies, including molecular docking and biochemical assays, are required to elucidate the exact mechanism of action.

Comparison with Similar Compounds

Similar Compounds

Similar compounds may include other diazacyclohexadecene derivatives, as well as molecules containing chloro-methoxyphenyl or phenyloxirane groups.

Uniqueness

The uniqueness of this compound lies in its specific combination of functional groups and structural features, which may confer distinct chemical and biological properties compared to other similar compounds.

Properties

Molecular Formula

C35H43ClN2O8

Molecular Weight

655.2 g/mol

IUPAC Name

(13E)-10-[(3-chloro-4-methoxyphenyl)methyl]-6-methyl-3-(2-methylpropyl)-16-[1-(3-phenyloxiran-2-yl)ethyl]-1,4-dioxa-8,11-diazacyclohexadec-13-ene-2,5,9,12-tetrone

InChI

InChI=1S/C35H43ClN2O8/c1-20(2)16-29-35(42)44-27(22(4)31-32(46-31)24-10-7-6-8-11-24)12-9-13-30(39)38-26(33(40)37-19-21(3)34(41)45-29)18-23-14-15-28(43-5)25(36)17-23/h6-11,13-15,17,20-22,26-27,29,31-32H,12,16,18-19H2,1-5H3,(H,37,40)(H,38,39)/b13-9+

InChI Key

PSNOPSMXOBPNNV-UKTHLTGXSA-N

Isomeric SMILES

CC1CNC(=O)C(NC(=O)/C=C/CC(OC(=O)C(OC1=O)CC(C)C)C(C)C2C(O2)C3=CC=CC=C3)CC4=CC(=C(C=C4)OC)Cl

Canonical SMILES

CC1CNC(=O)C(NC(=O)C=CCC(OC(=O)C(OC1=O)CC(C)C)C(C)C2C(O2)C3=CC=CC=C3)CC4=CC(=C(C=C4)OC)Cl

Synonyms

cryptophycin

Origin of Product

United States

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